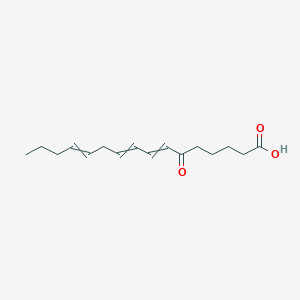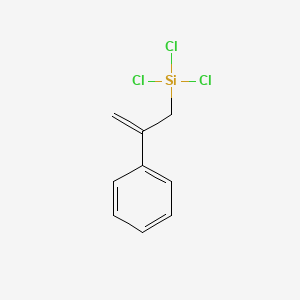
Trichloro(2-phenylprop-2-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(2-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 2-phenylprop-2-en-1-yl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloro(2-phenylprop-2-en-1-yl)silane can be synthesized through the reaction of trichlorosilane with 2-phenylprop-2-en-1-yl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and 2-phenylprop-2-en-1-yl chloride are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro(2-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Hydrolysis: Water or aqueous solutions are used, often in the presence of a catalyst.
Oxidation/Reduction: Various oxidizing or reducing agents can be employed, such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions include silanols, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trichloro(2-phenylprop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound is studied for its potential use in modifying biological molecules and surfaces.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which trichloro(2-phenylprop-2-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bonds. These bonds can be broken and reformed in various chemical environments, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trichloro(2-propen-1-yl)silane
- Trichloro(2-phenylethyl)silane
- Trichloro(2-methylprop-2-en-1-yl)silane
Uniqueness
Trichloro(2-phenylprop-2-en-1-yl)silane is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other trichlorosilanes. This makes it particularly useful in specific synthetic applications where the phenyl group plays a crucial role.
Propriétés
Numéro CAS |
831215-57-7 |
|---|---|
Formule moléculaire |
C9H9Cl3Si |
Poids moléculaire |
251.6 g/mol |
Nom IUPAC |
trichloro(2-phenylprop-2-enyl)silane |
InChI |
InChI=1S/C9H9Cl3Si/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6H,1,7H2 |
Clé InChI |
MBIGJFZLOCGAOU-UHFFFAOYSA-N |
SMILES canonique |
C=C(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
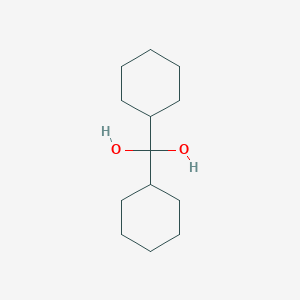
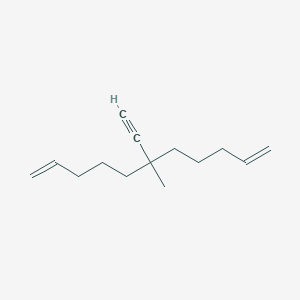
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)

![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
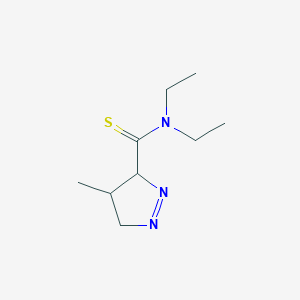
![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
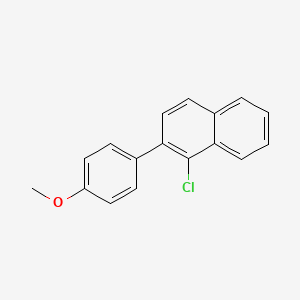
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
